2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst. This tandem reaction efficiently produces isoquinoline derivatives via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino-substituted isoquinolines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms, where the compound’s fluorescence changes upon binding to target ions or molecules . In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthalimides: Structurally related to isoquinolines, naphthalimides are known for their anticancer activities and are used in similar applications.
Uniqueness: 2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing specialized chemosensors, fluorescent probes, and therapeutic agents .
Properties
CAS No. |
5171-81-3 |
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Molecular Formula |
C20H12N2O5 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c1-11(23)12-5-7-13(8-6-12)21-19(24)15-4-2-3-14-17(22(26)27)10-9-16(18(14)15)20(21)25/h2-10H,1H3 |
InChI Key |
VHFSQYRZLVTBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
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